(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is an organic compound with a complex structure that includes a phenyl group, a hydroxyl group, and a cyanide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide can be achieved through several synthetic routes. One common method involves the reaction of a phenyl-substituted aldehyde with a cyanide source under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash Joule heating, which rapidly heats the reactants to high temperatures, can be employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the cyanide group can produce an amine .
Wissenschaftliche Forschungsanwendungen
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a precursor in chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of (2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: An aromatic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another aromatic heterocycle with a nitrogen atom.
Benzene: A simple aromatic hydrocarbon with a six-membered ring.
Uniqueness
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar aromatic compounds .
Eigenschaften
Molekularformel |
C12H10N2O2 |
---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide |
InChI |
InChI=1S/C12H10N2O2/c1-8(15)11(10(14)7-13)12(16)9-5-3-2-4-6-9/h2-6,14,16H,1H3/b12-11-,14-10? |
InChI-Schlüssel |
MJVPJTVAUBOQJN-PPORPZLVSA-N |
Isomerische SMILES |
CC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C#N |
Kanonische SMILES |
CC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.